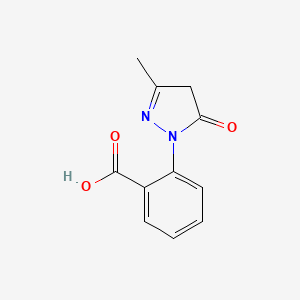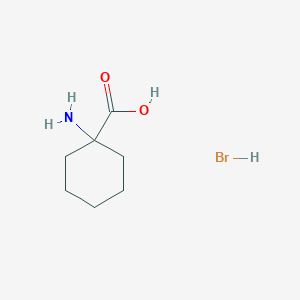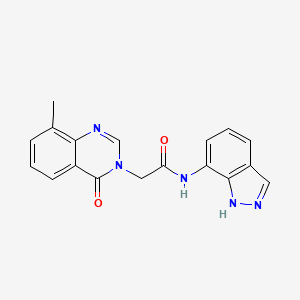
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with a benzoic acid derivative under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a similar structure but differs in the position of the pyrazole ring.
1-(4-carboxyphenyl)-3-methyl-2-pyrazolin-5-one: Another similar compound with slight variations in the functional groups attached to the pyrazole ring.
Uniqueness
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O3/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11(15)16/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
QCEWKNJIXJIIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14037147.png)




![4-[Carboxy-(4-fluorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14037183.png)


![8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl](/img/structure/B14037198.png)





